molecular formula C17H19NO2 B2954462 N-((1-hydroxycyclopentyl)methyl)-1-naphthamide CAS No. 1235622-36-2

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide

Cat. No. B2954462
CAS RN: 1235622-36-2
M. Wt: 269.344
InChI Key: VQPYBQZEEJZPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely involves a cyclopentane ring attached to a naphthamide group via a methyl group. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the hydroxyl group could make it reactive with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with different chemical reagents .

Scientific Research Applications

Alzheimer's Disease Diagnosis

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide derivatives, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Environmental Pollutant Degradation

Research into the degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, by microbes highlights the metabolic diversity and potential for bioremediation. Certain bacterial species have been identified that can metabolize naphthalene and its derivatives, converting them into less harmful compounds, which is crucial for addressing pollution from industrial sources and oil spills (Mohapatra & Phale, 2021).

Synthetic Methodology and Applications

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide and related compounds have been studied for their potential in various synthetic applications. For instance, the synthesis of 2-methoxynaphthalene, an intermediate in the production of the anti-inflammatory drug naproxen, has been achieved by O-methylation of 2-naphthol with dimethyl carbonate, showcasing the role of green chemistry in pharmaceutical synthesis (Yadav & Salunke, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. These could include further studies to better understand its synthesis, properties, and potential uses .

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-16(18-12-17(20)10-3-4-11-17)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,20H,3-4,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYBQZEEJZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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